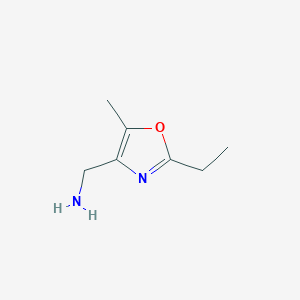
(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine
Vue d'ensemble
Description
“(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine” is a chemical compound with the molecular weight of 126.16 . It is a liquid at room temperature and is stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine” is1S/C6H10N2O/c1-2-6-8-4-5(3-7)9-6/h4H,2-3,7H2,1H3 . This indicates that the compound has a 5-membered ring structure containing one oxygen atom and one nitrogen atom. Physical And Chemical Properties Analysis
“(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 126.16 .Applications De Recherche Scientifique
Antiviral Activity
The indole nucleus, which is structurally similar to the oxazole moiety found in (2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine, has been reported to exhibit significant antiviral properties. Derivatives of indole have been synthesized and tested for their inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This suggests that (2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine could potentially be modified to enhance its antiviral capabilities.
Anti-HIV Properties
Indole derivatives have also been explored for their anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have shown promise as anti-HIV-1 agents . By extension, (2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine could serve as a scaffold for developing new compounds with potential anti-HIV activity.
Anticancer Applications
The indole ring system is prevalent in many natural products and drugs with anticancer properties. Research has focused on the synthesis of indole derivatives as biologically active compounds for treating cancer cells . Given the structural similarities, (2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine may be a candidate for creating new anticancer agents.
Antimicrobial Effects
Indole derivatives have been recognized for their antimicrobial effects, which include activity against a broad spectrum of bacteria and fungi. The oxazole ring of (2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine could be functionalized to enhance these properties, potentially leading to the development of new antimicrobial agents .
Antioxidant Properties
The indole nucleus is known to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. By analogy, (2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine might be utilized to synthesize derivatives with enhanced antioxidant capabilities, contributing to the treatment of diseases caused by oxidative damage .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in regulating plant growth. The oxazole compound could be studied for its effects on plant growth and development, potentially leading to applications in agriculture and horticulture .
Safety and Hazards
“(2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Oxazole derivatives, which include this compound, have been found to exhibit a wide spectrum of biological activities . They have been associated with various biological responses, often due to the presence of hetero atoms or groupings .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, depending on the substitution pattern in the oxazole derivatives . These interactions can lead to a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being exhibited.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
(2-ethyl-5-methyl-1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-7-9-6(4-8)5(2)10-7/h3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYCVDAZFUHLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



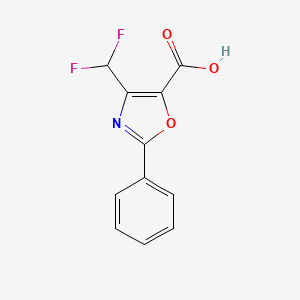
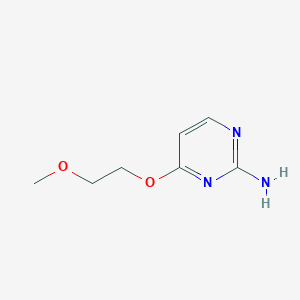
![2-[2-Fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1458997.png)
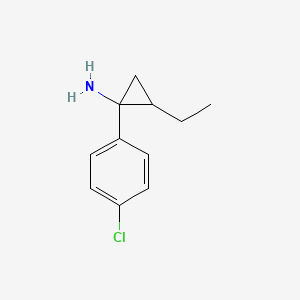


![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1459002.png)

![ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B1459005.png)
![Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride](/img/structure/B1459007.png)
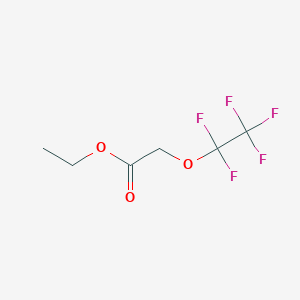
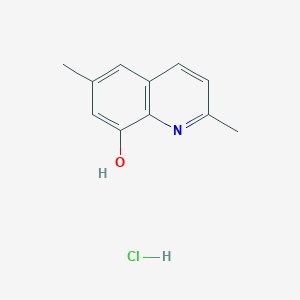
![1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1459013.png)
![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B1459014.png)